molecular formula C10H12N2O B13128747 4,5-Dihydro-1,2-oxazol-3-yl(phenyl)methanamine

4,5-Dihydro-1,2-oxazol-3-yl(phenyl)methanamine

Cat. No.: B13128747
M. Wt: 176.21 g/mol
InChI Key: QBCXIRILURHOBU-UHFFFAOYSA-N
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Description

(4,5-Dihydroisoxazol-3-yl)(phenyl)methanamine is a chemical compound with the molecular formula C10H12N2O It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dihydroisoxazol-3-yl)(phenyl)methanamine typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the 1,3-dipolar cycloaddition reaction, where nitrile oxides are generated in situ from oximes and reacted with dipolarophiles like alkenes or alkynes to form isoxazole derivatives . The reaction conditions often include the use of catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production methods for (4,5-Dihydroisoxazol-3-yl)(phenyl)methanamine may involve large-scale cycloaddition reactions using optimized reaction conditions to maximize yield and purity. The use of microwave irradiation has been reported to reduce reaction times significantly, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions

(4,5-Dihydroisoxazol-3-yl)(phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of (4,5-Dihydroisoxazol-3-yl)(phenyl)methanamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,5-Dihydroisoxazol-3-yl)(phenyl)methanamine is unique due to its specific combination of the isoxazole and phenylmethanamine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Biological Activity

4,5-Dihydro-1,2-oxazol-3-yl(phenyl)methanamine, also known as (4,5-Dihydroisoxazol-3-yl)(phenyl)methanamine, is a heterocyclic compound that exhibits notable biological activities. With a molecular formula of C10_{10}H12_{12}N2_2O and a molecular weight of 176.21 g/mol, this compound has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

PropertyValue
Molecular FormulaC10_{10}H12_{12}N2_2O
Molecular Weight176.21 g/mol
IUPAC NameThis compound
InChIInChI=1S/C10H12N2O/c11-10(9-6-7-13-12-9)8-4-2-1-3-5-8/h1-5,10H,6-7,11H2
InChI KeyQBCXIRILURHOBU-UHFFFAOYSA-N
Canonical SMILESC1CON=C1C(C2=CC=CC=C2)N

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. It has been studied for its effects against various bacterial strains and fungi. For instance:

  • Antibacterial Activity : The compound has shown effectiveness against pathogens such as Escherichia coli and Pseudomonas aeruginosa.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cell Line Studies : In vitro studies have demonstrated that 4,5-Dihydroisoxazol derivatives exhibit cytotoxic effects on various cancer cell lines including:
    • MCF-7 (breast cancer)
    • U-937 (monocytic leukemia)
    • CEM (T acute lymphoblastic leukemia)
    Specific derivatives have been shown to induce apoptosis in these cell lines through mechanisms involving the modulation of p53 expression and caspase activation .
  • Mechanism of Action : The compound appears to interact with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. This interaction may lead to alterations in cellular processes associated with cancer progression and survival.

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of 4,5-Dihydroisoxazol derivatives on MCF-7 cells. The results indicated an IC50_{50} value of approximately 10 µM, demonstrating significant potency compared to standard chemotherapeutic agents like doxorubicin .

Study 2: Antimicrobial Screening

In a comprehensive antimicrobial screening, derivatives of the compound were tested against a panel of bacteria and fungi. Notably, certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against both gram-positive and gram-negative bacteria .

The biological activity of 4,5-Dihydroisoxazol derivatives is attributed to their ability to modulate key signaling pathways within cells. This includes:

  • Enzyme Inhibition : The compounds may inhibit enzymes critical for tumor growth and survival.
  • Receptor Modulation : They can bind to specific receptors that regulate apoptosis and cell proliferation.

Comparative Analysis with Similar Compounds

CompoundBiological ActivityIC50_{50} (µM)
4,5-Dihydroisoxazol derivativeAnticancer (MCF-7)~10
DoxorubicinStandard Anticancer~0.5
Other Isoxazole DerivativesVaries (antimicrobial/anticancer)Varies

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

4,5-dihydro-1,2-oxazol-3-yl(phenyl)methanamine

InChI

InChI=1S/C10H12N2O/c11-10(9-6-7-13-12-9)8-4-2-1-3-5-8/h1-5,10H,6-7,11H2

InChI Key

QBCXIRILURHOBU-UHFFFAOYSA-N

Canonical SMILES

C1CON=C1C(C2=CC=CC=C2)N

Origin of Product

United States

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